molecular formula C24H21ClN2O2 B12155965 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12155965
M. Wt: 404.9 g/mol
InChI Key: MMERVNWSGQXRKE-UHFFFAOYSA-N
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Description

Its structure combines a pyrazolo[1,5-c][1,3]benzoxazine core with substituents at positions 5-(4-chlorophenyl), 7-ethoxy, and 2-phenyl. The six-membered benzoxazine ring (compared to larger benzoxazepine analogs) enhances steric compatibility with target proteins like butyrylcholinesterase (BuChE), as demonstrated by molecular docking studies (PDB 1P0I) . The 4-chlorophenyl and ethoxy groups are hypothesized to optimize hydrophobic interactions and metabolic stability, respectively, making this compound a candidate for neurodegenerative disease therapeutics.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-ethoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21ClN2O2/c1-2-28-22-10-6-9-19-21-15-20(16-7-4-3-5-8-16)26-27(21)24(29-23(19)22)17-11-13-18(25)14-12-17/h3-14,21,24H,2,15H2,1H3

InChI Key

MMERVNWSGQXRKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of N-(2-alkynyl)aryl benzamides under gold(I)-catalyzed conditions . The reaction proceeds via a 6-exo-dig cyclization pathway, yielding the desired heterocycle in modest to good chemical yields under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, solvent-free microwave thermolysis has been explored as an efficient and environmentally friendly method for synthesizing similar benzoxazine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, its antitumor activity may be attributed to its ability to inhibit DNA-binding proteins or enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzoxazine Core

Key analogs differ in substituents at positions 5, 7, and 2, influencing biological activity and physicochemical properties:

Compound Name Position 5 Substituent Position 7 Substituent Position 2 Substituent Key Features
Target Compound 4-Chlorophenyl Ethoxy Phenyl Enhanced BuChE affinity due to optimal ring size and chloro group
5-(4-Ethoxyphenyl)-2-phenyl analog 4-Ethoxyphenyl H Phenyl Reduced steric bulk; lower cholinesterase inhibition (no 7-ethoxy group)
7-Methoxy-5-(4-chlorobenzyloxy) derivative 4-Chlorobenzyloxy Methoxy Phenyl Increased hydrophobicity; potential for improved blood-brain barrier penetration
9-Bromo-5-(4-fluorophenyl) analog 4-Fluorophenyl H 4-Methylphenyl Bromine addition enhances electrophilicity; fluorophenyl improves metabolic stability

Structural Insights :

  • Ring Size : Replacement of benzoxazepine (7-membered) with benzoxazine (6-membered) in the target compound reduces conformational flexibility, improving target affinity .
  • Alkoxy Groups : Ethoxy at position 7 balances lipophilicity and metabolic stability better than methoxy (e.g., ), which may undergo faster demethylation .
Pharmacokinetic and Bioavailability Profiles

Synthetic analogs were evaluated using Lipinski’s and Veber’s rules ():

Compound Type Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP Bioavailability Score
Target Compound ~400 0 5 3.2 0.55
7-Methoxy derivatives ~390–420 0 5–6 3.5–4.0 0.45–0.50
Spirocyclohexane derivatives ~430 0 5 4.1 0.40

Key Observations :

  • All compounds comply with Lipinski’s rules (MW <500, LogP <5), but spirocyclic variants () exhibit higher LogP, reducing oral bioavailability.
  • The target compound’s ethoxy group lowers LogP compared to methoxy analogs, aligning with Veber’s criteria for improved permeability .

Biological Activity

5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyrazolo framework and a benzoxazine moiety. Its molecular formula is C20H20ClN3O2, indicating the presence of chlorine and ethoxy groups which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit antimicrobial properties. A study focusing on related pyrazolo compounds showed significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . This suggests that the compound may share similar antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazine derivatives has been documented extensively. A study highlighted the anti-inflammatory effects of related compounds in in vivo models, demonstrating their ability to reduce inflammation markers effectively. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Research Findings

Study Biological Activity Findings
AntifungalMIC values for related compounds ranged from 0.03 to 2 μg/mL against Candida albicans and Aspergillus fumigatus.
Anti-inflammatoryDemonstrated reduction in inflammation markers in vivo; inhibition of pro-inflammatory cytokines was noted.
AnticancerInduced apoptosis in cancer cell lines; mechanisms involved oxidative stress and mitochondrial dysfunction.

Case Studies

In a recent case study involving a series of benzoxazine derivatives, researchers synthesized multiple analogs and evaluated their biological activities. One derivative exhibited an IC50 value of 0.27 µM against certain cancer cell lines, indicating potent anticancer activity . While direct studies on 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine are scarce, these findings provide insight into the potential efficacy of structurally similar compounds.

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